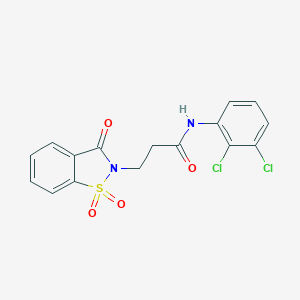

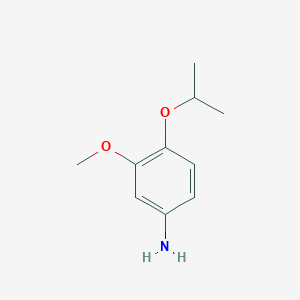

![molecular formula C11H16N2S B479695 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol CAS No. 5778-25-6](/img/structure/B479695.png)

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5,6,7-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol (THCP) is an important molecule in the field of medicinal chemistry. It is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. THCP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties. In addition, THCP has been used in a variety of laboratory and clinical applications, including drug delivery, drug synthesis, and drug screening.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Spirocyclic compounds, including structures similar to 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol, have been a focal point of research due to their unique chemical properties and potential applications. The synthesis and structural analysis of these compounds offer insights into their stability, reactivity, and potential for further functionalization. For instance, studies have demonstrated the synthesis of spirocyclic compounds through cyclocondensation reactions, highlighting their envelope conformations and intermolecular hydrogen bonding in crystal structures (Shi et al., 2010).

Antineoplastic and Antimonoamineoxidase Activity

Another significant area of research involves the exploration of spirocyclic compounds for their biological activities, including antineoplastic and antimonoamineoxidase activities. These studies indicate the potential of spiro derivatives in therapeutic applications, particularly in cancer treatment and the management of mood disorders. The synthesis of new spiro-derivatives of benzo[h]quinazolines has shown promising results in both antineoplastic and antimonoamineoxidase activities, expanding the scope of these compounds in medicinal chemistry (Markosyan et al., 2010).

Novel Synthetic Approaches

Research on spirocyclic compounds also focuses on developing novel synthetic approaches to enhance the efficiency and yield of these complex molecules. Modular approaches to cyclopentanoids and their heteroanalogs have been devised, utilizing diverse synthetic strategies such as photo-thermal olefin metathesis and Diels–Alder reactions. These methods facilitate the construction of cyclopentane rings with diverse architecture, offering a versatile toolkit for the synthesis of spirocyclic compounds (Kotha & Tangella, 2020).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the investigation of spirocyclic compounds. Studies have characterized new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their acid-base properties, lipophilicity, and evaluated their antimicrobial activity against various bacterial and fungal strains. The results suggest that certain spirocyclic compounds exhibit moderate and selective activity against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Candia et al., 2017).

Eigenschaften

IUPAC Name |

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-4,1'-cyclopentane]-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c14-10-12-9-5-3-4-8(9)11(13-10)6-1-2-7-11/h1-7H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZYTDGHOMCZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3=C(CCC3)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701122698 |

Source

|

| Record name | Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol | |

CAS RN |

5778-25-6 |

Source

|

| Record name | Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5778-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

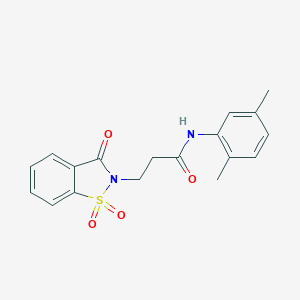

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)

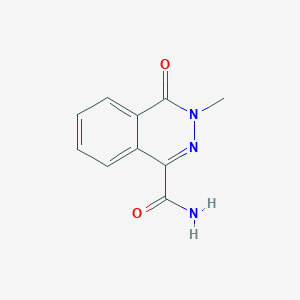

![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)

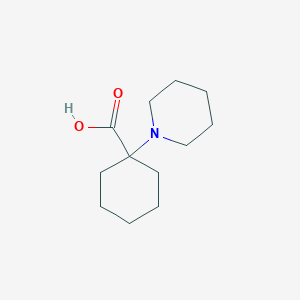

![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)

![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)

![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)